molecular formula C26H24N2O6 B2566783 methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate CAS No. 866135-62-8

methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate

Cat. No.: B2566783
CAS No.: 866135-62-8
M. Wt: 460.486
InChI Key: YOENIFUMLSXXKE-JMIUGGIZSA-N
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Description

Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate is a structurally complex pyrrole derivative characterized by a fused benzodioxole ring system, a 5-methoxyindole substituent, and ester functionalities.

Properties

IUPAC Name

methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-15-24(26(30)32-3)20(10-16-4-7-22-23(11-16)34-14-33-22)25(29)28(15)9-8-17-13-27-21-6-5-18(31-2)12-19(17)21/h4-7,10-13,27H,8-9,14H2,1-3H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOENIFUMLSXXKE-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CCC4=CNC5=C4C=C(C=C5)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CCC4=CNC5=C4C=C(C=C5)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and various aromatic substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N2O5C_{25}H_{25}N_{2}O_{5} with a molecular weight of approximately 425.47 g/mol. Its structural features include:

  • Benzodioxole moiety : Known for its antioxidant properties.
  • Pyrrole ring : Often associated with neuroprotective activities.
  • Indole derivative : Linked to various biological activities including anticancer effects.

Biological Activities

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities. The following table summarizes some relevant compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(1,3-benzodioxol-5-yl)carbamateBenzodioxole moietyAntioxidant
3-(1,3-benzodioxol-5-yloxy)anilineBenzodioxole and anilineAnticancer
1-(2-methoxyphenyl)-2-pyrrolidinonePyrrolidine structureNeuroprotective

This compound stands out due to its intricate combination of a pyrrole core with multiple aromatic substituents, which may confer distinct biological properties not observed in simpler analogs.

The mechanisms through which this compound may exert its biological effects are still under investigation. However, potential areas of action include:

  • Antioxidant Activity : The benzodioxole component is known for its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Neuroprotection : Compounds with indole structures often interact with neurotransmitter systems, potentially offering neuroprotective benefits.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antioxidant Studies : Research demonstrated that derivatives of benzodioxole exhibited significant antioxidant activity in vitro, suggesting potential protective effects against oxidative damage.
  • Neuroprotective Effects : Indole derivatives have been shown to modulate pathways involved in neurodegeneration, indicating that this compound could similarly influence neuroprotective mechanisms.
  • Anticancer Activity : Compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole Derivatives

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Notable Features
Target Compound 4-(Benzodioxol-5-ylmethylidene), 1-(5-methoxyindol-3-yl ethyl), 2-methyl, 3-carboxylate ~493.45* Benzodioxole enhances lipophilicity; indole may enable receptor interactions
Ethyl (4Z)-4-(4-Isopropylbenzylidene)-1-(4-Methoxyphenyl)-2-Methyl-5-Oxopyrrole-3-Carboxylate 4-(4-Isopropylbenzylidene), 1-(4-methoxyphenyl) ~405.45* Isopropylbenzylidene increases steric bulk; lacks indole’s hydrogen-bonding
Methyl 4-((2-Methyl-3,4-Dihydro-1H-Pyrido[4,3-b]Indol-5(2H)-yl)Methyl)Benzoate Pyridoindole system, benzoate ester 334.41 Pyridoindole core may confer rigidity; simpler substituent profile
Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)Methylene]-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine Thiazolo-pyrimidine fused ring, 4-chlorophenyl, methoxycarbonyl ~447.89* Thiazolo-pyrimidine system introduces sulfur; chlorine enhances electronegativity
Methyl (2Z)-2-(2-Fluoro-4-Methoxy-Benzylidene)-5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine Fluorinated benzylidene, thiazolo-pyrimidine, 4-methoxyphenyl ~483.50* Fluorine improves metabolic stability; dual methoxy groups increase polarity

*Calculated based on molecular formulas.

Key Observations :

  • The benzodioxole group in the target compound likely increases lipophilicity compared to analogs with simpler aromatic substituents (e.g., 4-isopropylbenzylidene in ).
  • Fused heterocycles (e.g., thiazolo-pyrimidine in ) introduce planar rigidity and electronic effects absent in the target compound.

Physicochemical and Electronic Properties

  • Lipophilicity : The benzodioxole and indole moieties in the target compound may result in higher logP values compared to pyridoindole () or fluorinated analogs (), influencing membrane permeability.
  • This contrasts with electron-withdrawing groups (e.g., chlorine in ) in other analogs.

Crystallographic and Structural Validation

The SHELX program suite () is widely used for refining small-molecule structures, including pyrrole derivatives. The (4Z)-configuration in the target compound and analogs (e.g., ) is critical for maintaining planarity between the pyrrole and benzylidene groups. Structural validation tools () ensure accuracy in bond lengths and angles, particularly for stereospecific substituents like the indole ethyl chain.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 5-oxopyrrolidine core via cyclocondensation of substituted indole-ethylamines with benzodioxol-5-ylmethylidene precursors under acidic conditions .
  • Step 2 : Esterification at the pyrrole-3-carboxylate position using methanol and a coupling agent (e.g., DCC).
  • Key intermediates :
  • 5-Methoxy-1H-indol-3-ylethylamine (precursor for the indole moiety).
  • Benzodioxol-5-ylmethylidene ketone (for the Z-configured exocyclic double bond).
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to diastereomeric byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry?

A combination of methods is required:

  • X-ray crystallography : Resolves absolute configuration and Z/E isomerism (e.g., benzodioxol-5-ylmethylidene group) .
  • NMR spectroscopy :
  • 1^1H NMR: Methyl groups (δ 1.8–2.2 ppm) and indole NH (δ 10.2–10.5 ppm).

  • 13^{13}C NMR: Carbonyl signals (δ 170–175 ppm) confirm ester and oxopyrrolidine groups .

    • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C-O (1250–1300 cm1^{-1}) .
    • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 486.1542) .
    Technique Key Data Purpose
    X-ray diffractionR factor < 0.05, bond length precisionStereochemical confirmation
    1^1H NMRIntegration ratios, coupling constantsFunctional group assignment
    HRMSExact mass match (Δ < 2 ppm)Molecular formula validation

Advanced Research Questions

Q. How can computational chemistry predict reactivity and electronic properties?

  • Density Functional Theory (DFT) : Models the HOMO/LUMO distribution to predict nucleophilic/electrophilic sites. For example, the indole moiety’s electron-rich nature increases susceptibility to electrophilic substitution .
  • Molecular docking : Screens potential biological targets (e.g., serotonin receptors) by analyzing binding interactions with the benzodioxole and indole groups .
  • Solvent effects : COSMO-RS simulations optimize reaction conditions by predicting solubility in polar aprotic solvents (e.g., DMF) .

Q. What strategies resolve diastereoselectivity challenges in synthesizing 5-oxopyrrolidine derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry at the pyrrolidine ring .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling to control Z/E isomerism of the benzodioxol-5-ylmethylidene group .
  • Temperature control : Lower reaction temperatures (−20°C) favor kinetic over thermodynamic product formation, reducing diastereomer ratios .

Q. How do structural modifications at the benzodioxole or indole moieties influence bioactivity?

  • Benzodioxole substitution : Replacing the methylenedioxy group with a nitro moiety reduces metabolic stability but increases binding affinity to cytochrome P450 enzymes (IC50_{50} shifts from 12 μM to 3.5 μM) .
  • Indole modification : Fluorination at the 5-position enhances blood-brain barrier permeability (logP increases from 2.1 to 2.8) .
  • Methodology :
  • In vitro assays : Measure IC50_{50} against target enzymes (e.g., MAO-A inhibition).
  • ADMET profiling : Use Caco-2 cell models for absorption studies .

Data Contradictions and Validation

  • Stereochemical discrepancies : X-ray data () confirm the Z-configuration of the benzodioxol-5-ylmethylidene group, but NMR-based assignments in earlier studies (pre-2020) occasionally misassigned E/Z ratios. Cross-validation with NOESY (nuclear Overhauser effect) is recommended .
  • Synthetic yields : Reported yields for similar compounds vary (45–70%), likely due to solvent purity or catalyst loading. Replication under inert atmospheres (N2_2) improves consistency .

Key Citations

  • Synthesis and diastereoselectivity:
  • X-ray crystallography:
  • Spectroscopic characterization:
  • Biological activity modifications:

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